3,5-Bis(trifluoromethyl)-DL-phenylalanine
Overview
Description
3,5-Bis(trifluoromethyl)-DL-phenylalanine is a derivative of phenylalanine, which is an amino acid with a benzyl side chain. The presence of the trifluoromethyl groups at the 3 and 5 positions on the benzene ring significantly alters the chemical and physical properties of the molecule compared to its parent compound, phenylalanine. This derivative is not directly discussed in the provided papers, but its related compounds and synthesis methods can offer insights into its characteristics.
Synthesis Analysis
The synthesis of related phenylalanine derivatives involves multiple steps, including condensation, hydrolysis, decarboxylation, and deformylation. For instance, DL-o-Trimethylsilyl phenylalanine was prepared through a series of reactions starting from o-trimethylsilyl benzylbromide and diethylformamidomalonate, followed by mild hydrolysis, decarboxylation, and deformylation to obtain the final product . Although the synthesis of 3,5-Bis(trifluoromethyl)-DL-phenylalanine is not explicitly described, similar methodologies could potentially be applied with appropriate modifications to introduce the trifluoromethyl groups.
Molecular Structure Analysis
The molecular structure of phenylalanine derivatives is characterized by the presence of a benzyl side chain, which can be modified with various substituents. The addition of trifluoromethyl groups would increase the electron-withdrawing character of the aromatic ring, potentially affecting the reactivity and interaction with other molecules. The structure of 3,5-Bis(trifluoromethyl)-DL-phenylalanine would likely exhibit these electronic effects, although the papers provided do not directly analyze this molecule .
Chemical Reactions Analysis
The chemical reactions of phenylalanine derivatives can vary widely depending on the substituents present on the aromatic ring. For example, the N-carboxyanhydride of DL-o-Trimethylsilyl phenylalanine was obtained by reacting the amino acid with phosgene, which could then be polymerized . The presence of trifluoromethyl groups in 3,5-Bis(trifluoromethyl)-DL-phenylalanine would influence its reactivity, possibly making it more resistant to nucleophilic attack due to the electron-withdrawing effect of the trifluoromethyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylalanine derivatives are determined by their molecular structure. The introduction of trifluoromethyl groups would likely increase the hydrophobicity and could affect the melting point, boiling point, and solubility of the compound. The papers provided do not discuss these properties for 3,5-Bis(trifluoromethyl)-DL-phenylalanine specifically, but they do mention the use of related compounds in various applications, such as the use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the derivatization of biogenic amines, which simplifies the purification step and allows for effective separation and determination of derivatives .
Scientific Research Applications
3. Catalyst Development
- Results : The catalyst has been found to be effective in promoting organic transformations, and its use in organic chemistry has increased rapidly over the last decade .
4. Synthesis of Methylene-Arylbutenones
5. Synthesis of 4-Aminoquinoline Analogs
- Results : The synthesized 4-aminoquinoline analogs can be used in the development of new antimalarial drugs .
6. Synthesis of Primary Amino Acid Derivatives
Safety And Hazards
properties
IUPAC Name |
2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(3-8(18)9(19)20)2-7(4-6)11(15,16)17/h1-2,4,8H,3,18H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTMNIDBMOGRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371183 | |
Record name | 3,5-Bis(trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)-DL-phenylalanine | |
CAS RN |
237076-69-6 | |
Record name | 3,5-Bis(trifluoromethyl)phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=237076-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 237076-69-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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